(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt

Description

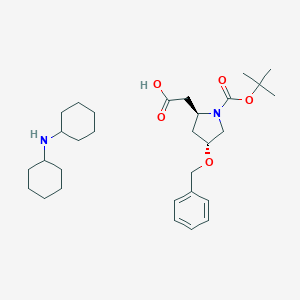

The compound (2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium (DCHA) salt) (CAS: 336182-09-3, MFCD01862855) is a chiral pyrrolidine derivative with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its structure features a Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen, a benzyloxy substituent at the 4-position, and a carboxylic acid moiety at the 2-position stabilized as a DCHA salt (95% purity, per commercial listings) . The DCHA counterion enhances crystallinity and facilitates purification, a common strategy in peptide and amino acid derivative chemistry .

Key structural attributes include:

- Stereochemistry: The (2S,4R) configuration ensures enantioselectivity in reactions, critical for applications in drug development.

- Functional groups: The Boc group provides acid-labile protection, while the benzyloxy group offers orthogonal deprotection under hydrogenolysis or acidic conditions.

- Applications: This compound serves as a precursor for peptidomimetics, enzyme inhibitors, and chiral ligands .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYMJEWNEXHWOX-LDXVYITESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where a benzyl alcohol reacts with the pyrrolidine ring under basic conditions.

Boc Protection: The amine group on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Acetic Acid Substitution: The acetic acid moiety is introduced through a substitution reaction, often involving an ester intermediate that is subsequently hydrolyzed to yield the carboxylic acid.

Formation of the Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the free acid with dicyclohexylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection, followed by reactions with electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the primary applications of this compound is its role as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion in response to meals. Research has shown that derivatives of pyrrolidine, including (2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid, exhibit potent DPP-IV inhibitory activity, making them potential therapeutic agents for diabetes management .

1.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that certain pyrrolidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The structural features of (2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid contribute to its interaction with molecular targets involved in cancer progression .

Synthesis and Chemical Applications

2.1 Synthetic Intermediates

(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid serves as a valuable synthetic intermediate in the production of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create a wide range of bioactive compounds. For instance, it can be utilized in the synthesis of peptide analogs that exhibit enhanced biological activity compared to their natural counterparts .

2.2 Chiral Building Block

The compound is recognized for its chirality, which is essential in the synthesis of pharmaceuticals where stereochemistry plays a critical role in drug efficacy and safety. The (2S,4R) configuration allows for the selective synthesis of chiral drugs that can interact more effectively with biological targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt involves its interaction with specific molecular targets, depending on its application. For instance, in enzyme studies, the compound may act as a substrate or inhibitor, binding to the active site and modulating enzyme activity. The Boc-protected amine group allows for selective reactions, while the benzyloxy group can participate in various chemical transformations.

Comparison with Similar Compounds

Table 1: Structural Comparison of Related DCHA Salts and Analogues

Key Observations:

Protecting Group Flexibility: The Boc group (acid-labile) in the target compound contrasts with the Alloc (allyloxycarbonyl) group in the proline derivative, which is removable via palladium-catalyzed deprotection . The Cbz (benzyloxycarbonyl) group in the glutamic acid derivative requires hydrogenolysis, similar to the benzyloxy group in the target compound .

Counterion Impact :

Key Observations:

Melting Points : The DCHA salt of N-Benzyloxycarbonyl-L-glutamic acid α-ethyl ester shows a sharp melting point (160°C), indicative of high purity, a trait shared with other DCHA salts .

Optical Activity : The [α]D value of −12.2 for the glutamic acid derivative highlights the stereochemical influence of the DCHA counterion, though data for the target compound is lacking .

Biological Activity

(2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid (dicyclohexylammonium) salt is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV plays a significant role in glucose metabolism and is implicated in various diseases, including diabetes and obesity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₇ClN₂O₄

- Molecular Weight : 300.74 g/mol

- CAS Number : Not available

- Purity : Specific purity not mentioned; typically stored under inert atmosphere at 2-8°C .

The primary biological activity of (2S,4R)-1-Boc-4-benzyloxy-pyrrolidine-2-acetic acid is attributed to its inhibition of DPP-IV. This enzyme is responsible for the degradation of incretin hormones, which are crucial for insulin regulation. By inhibiting DPP-IV, the compound enhances the levels of these hormones, leading to improved glycemic control.

DPP-IV Inhibition

Research indicates that the compound exhibits potent DPP-IV inhibitory activity. The inhibition of this enzyme can lead to:

- Increased insulin secretion.

- Decreased glucagon release.

- Improved blood glucose levels.

Studies have demonstrated that compounds similar to (2S,4R)-1-Boc-4-benzyloxy-pyrrolidine derivatives show promising results in managing diabetes and obesity .

Psychotropic Activity

In addition to its metabolic effects, there is emerging evidence regarding the psychotropic properties of related pyrrolidine compounds. Some studies suggest potential anxiolytic effects without impairing cognitive function. This indicates a dual mechanism where the compound may also influence neurological pathways .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of the (2S,4R) configuration be preserved during synthesis?

- Methodological Answer: Utilize chiral HPLC or polarimetry to monitor enantiomeric excess (EE) at critical steps, such as after Boc deprotection or benzyloxy group introduction. For Boc-protected pyrrolidine derivatives, maintaining anhydrous conditions and low temperatures (0–5°C) during acidic deprotection (e.g., TFA) minimizes epimerization . Coupling with dicyclohexylamine (DCHA) as a counterion stabilizes the zwitterionic intermediate, reducing racemization during salt formation .

Q. What purification strategies are effective for isolating the dicyclohexylammonium salt form?

- Methodological Answer: Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) effectively separates the salt from unreacted DCHA or Boc intermediates. For scale-up, recrystallization in methanol/diethyl ether (1:5 v/v) yields high-purity crystals (>97% by HPLC) . Confirmation via H NMR (DMSO-) should show characteristic DCHA methylene protons at δ 1.2–1.8 ppm .

Q. How does the benzyloxy group influence solubility in organic vs. aqueous media?

- Data-Driven Answer: The benzyloxy substituent enhances lipophilicity (logP ≈ 2.8 predicted via ChemDraw), making the compound soluble in dichloromethane, THF, or DMF but poorly soluble in water (<0.1 mg/mL). For biological assays, use DMSO stocks (<5% v/v) to avoid precipitation. Solubility in PBS (pH 7.4) improves marginally with 0.1% Tween-80 .

Advanced Research Questions

Q. What analytical methods resolve contradictions in reported biological activity data for pyrrolidine-2-acetic acid derivatives?

- Methodological Answer: Discrepancies in IC values (e.g., GABA uptake inhibition) may arise from salt dissociation in assay buffers. Quantify free acid vs. salt forms via ion-pair HPLC (0.1% TFA in mobile phase). Activity assays should standardize buffer ionic strength (e.g., 150 mM NaCl) to control counterion effects .

Q. How stable is the dicyclohexylammonium salt under long-term storage or acidic conditions?

- Experimental Design: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Under acidic conditions (pH <3), the Boc group hydrolyzes within 24 hours, releasing DCHA (confirmed by LC-MS). Store lyophilized salt at -20°C in argon to prevent degradation .

Q. Can this compound serve as a precursor for PROTACs or bifunctional conjugates?

- Advanced Application: The Boc group allows selective deprotection for conjugation to E3 ligase ligands (e.g., VHL or CRBN), while the acetic acid moiety enables linker attachment. Optimize coupling efficiency using HATU/DIPEA in DMF (yields >80% for amide bond formation) . Validate proteasome recruitment via Western blot (e.g., ubiquitin pulldown assays) .

Data Contradiction & Validation

Q. Why do NMR spectra occasionally show unexpected peaks in the pyrrolidine ring region?

- Troubleshooting Guide: Residual diastereomers from incomplete chiral resolution during synthesis may appear as minor peaks. Reprocess via chiral SFC (supercritical fluid chromatography) using Chiralpak AD-H column (CO/ethanol 90:10) to isolate the (2S,4R) isomer. Cross-validate with X-ray crystallography if available .

Q. How to address discrepancies in molecular weight measurements between MS and theoretical values?

- Analytical Strategy: The dicyclohexylammonium salt’s molecular ion ([M+H]) may fragment during ESI-MS. Use MALDI-TOF with α-cyano-4-hydroxycinnamic acid matrix for accurate mass determination. Theoretical mass for CHNO (free acid + DCHA): 523.32 g/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.